
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide” is a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, an imidazolidine ring (a five-membered ring with two nitrogen atoms), and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce electron-withdrawing effects, which could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles . The imidazolidine ring could potentially participate in ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could influence its polarity, solubility, and stability .Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study by Kukharev et al. (2010) discusses the synthesis of compounds possessing a 2-oxoimidazolidine ring, which exhibits different kinds of biological activity. They synthesized previously unknown vinyloxy derivatives of N-(2-hydroxypropyl)-1,3-imidazolidin-2-one, aiming to extend the series of potential biologically active compounds (Kukharev et al., 2010).
Antitumor Applications
Research by Stevens et al. (1984) explored the synthesis and chemistry of novel broad-spectrum antitumor agents, such as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one. This compound has shown curative activity against leukemia and may act as a prodrug modification, highlighting its potential in cancer treatment (Stevens et al., 1984).
Antibacterial and Antifungal Agents
A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized by Desai et al. (2011) and screened for in vitro antibacterial and antifungal activities. These compounds displayed varying degrees of activity against pathogens such as Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents (Desai et al., 2011).
Anticancer Activity
Gaber et al. (2021) aimed to produce new derivatives of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and test their anticancer effect against the breast cancer MCF-7 cell line. Compounds such as 7b, 7c, 8a, 8b, and 8c showed significant anticancer activity, underscoring the importance of chemical synthesis in developing new therapeutic agents (Gaber et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3/c14-13(15,16)9-3-1-8(2-4-9)10(20)7-18-12(22)19-6-5-17-11(19)21/h1-4,10,20H,5-7H2,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSIHJMSAAEBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2766399.png)

![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2766402.png)
![3-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2766403.png)
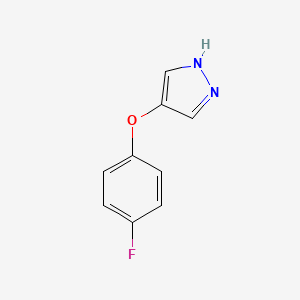



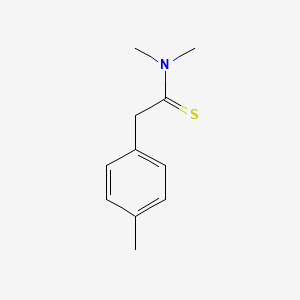
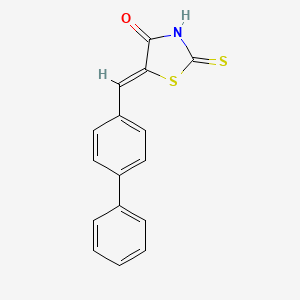
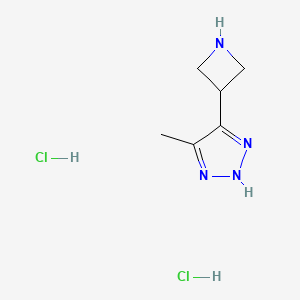
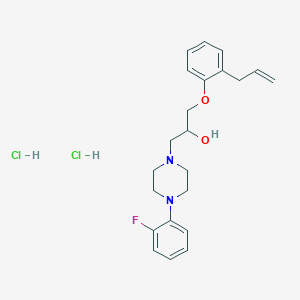
![2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B2766421.png)
